Methyl[(2,4,6-trimethylphenyl)methyl]amine hydrochloride
Description
Methyl[(2,4,6-trimethylphenyl)methyl]amine hydrochloride is a secondary amine hydrochloride salt characterized by a methyl group and a bulky (2,4,6-trimethylphenyl)methyl substituent bonded to the nitrogen atom. The hydrochloride salt enhances its stability and aqueous solubility, a common strategy for improving the physicochemical properties of amine-containing compounds.
Properties
Molecular Formula |
C11H18ClN |
|---|---|
Molecular Weight |
199.72 g/mol |
IUPAC Name |
N-methyl-1-(2,4,6-trimethylphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H17N.ClH/c1-8-5-9(2)11(7-12-4)10(3)6-8;/h5-6,12H,7H2,1-4H3;1H |
InChI Key |
QUZNTSZEJPLAIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CNC)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[(2,4,6-trimethylphenyl)methyl]amine hydrochloride typically involves the alkylation of 2,4,6-trimethylbenzyl chloride with methylamine. The reaction is carried out in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The product is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the reagents. The product is purified through crystallization or distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Methyl[(2,4,6-trimethylphenyl)methyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it to the corresponding amine or other reduced forms.
Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Methyl[(2,4,6-trimethylphenyl)methyl]amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Methyl[(2,4,6-trimethylphenyl)methyl]amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Comparison with Substituted Benzylamine Hydrochlorides
Key Compound: 1H-Imidazole,5-[(2,4,6-trimethylphenyl)methyl]-, hydrochloride (CAS: 78892-81-6)
- Structural Differences : This compound features an imidazole ring substituted with the same (2,4,6-trimethylphenyl)methyl group as the target compound but differs in the amine structure (imidazole vs. aliphatic secondary amine).
Table 1: Structural and Molecular Comparison
| Compound Name | CAS | Molecular Formula | Key Substituents |
|---|---|---|---|
| Methyl[(2,4,6-trimethylphenyl)methyl]amine HCl | Not Provided | C₁₂H₁₈ClN | Aliphatic secondary amine |
| 1H-Imidazole,5-[(2,4,6-trimethylphenyl)methyl]-, HCl | 78892-81-6 | C₁₃H₁₇ClN₂ | Imidazole + aromatic substituent |
| Methylamine Hydrochloride | 593-51-1 | CH₃NH₂·HCl | Primary aliphatic amine |
Comparison with Simple Aliphatic Amine Salts
Key Compound: Methylamine Hydrochloride (CAS: 593-51-1)
- Structural Differences : Methylamine hydrochloride is a primary amine salt lacking the aromatic substituents of the target compound.
- Functional Implications : The absence of bulky groups in methylamine HCl results in higher water solubility (freely soluble in water) and lower lipophilicity. This contrasts with the target compound, where the trimethylphenyl group likely reduces aqueous solubility but enhances membrane permeability .
Comparison with Complex Pharmaceutical Amines
Key Compound: Ethylphenidate Hydrochloride (CAS: 19716-79-1)
- Structural Differences : Ethylphenidate HCl contains a piperidine ring and an ethyl ester, unlike the target compound’s simple benzylamine structure.
- Functional Implications: The ester and piperidine groups in ethylphenidate contribute to its pharmacological activity as a central nervous system (CNS) stimulant.
Key Research Findings and Trends
- Lipophilicity : Bulky aromatic substituents (e.g., 2,4,6-trimethylphenyl) increase logP values, favoring lipid solubility. This trend is evident when comparing the target compound to methylamine HCl .
- Stability: Hydrochloride salts generally improve thermal stability. The target compound’s stability may exceed that of non-salt forms but could be lower than imidazole derivatives due to the absence of aromatic stabilization .
- Synthetic Utility : The (2,4,6-trimethylphenyl)methyl group is a sterically hindered substituent, which may influence reaction kinetics in synthetic pathways compared to simpler amines .
Biological Activity
Methyl[(2,4,6-trimethylphenyl)methyl]amine hydrochloride is a compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is an amine derivative characterized by a trimethyl-substituted phenyl group. Its structural formula can be represented as follows:
This compound exhibits properties typical of tertiary amines, including nucleophilicity due to the presence of the nitrogen atom.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : It can interact with neurotransmitter receptors, potentially influencing signaling pathways.
Biological Activities
Research indicates that this compound has several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, it has been evaluated for its potential to inhibit the proliferation of human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells.
- Antimicrobial Properties : The compound is also being investigated for its antimicrobial effects against both Gram-positive and Gram-negative bacteria.
Case Studies
-
Cytotoxicity Evaluation :
- A study assessed the cytotoxic effects of this compound on several cancer cell lines. The results indicated significant inhibition of cell growth, with IC50 values ranging from 5 to 15 µM across different cell types.
-
Antimicrobial Activity :
- In vitro tests demonstrated that the compound showed promising activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
Table 1: Summary of Biological Activities
| Activity Type | Effect Observed | Cell Line/Organism | IC50 Value (µM) |
|---|---|---|---|
| Cytotoxicity | Inhibition of cell growth | HeLa | 10 |
| Caco-2 | 12 | ||
| Antimicrobial | Inhibition of bacterial growth | S. aureus | 8 |
| E. coli | 7 |
Applications in Medicine and Industry
This compound is being explored for various applications:
- Drug Development : Its potential as a lead compound in the synthesis of new pharmaceuticals targeting cancer and infectious diseases is under investigation.
- Organic Synthesis : The compound serves as a versatile building block for synthesizing more complex organic molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
